Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by its unique structure, which includes both ethoxycarbonyl and hydroxyphenyl groups, contributing to its distinct chemical properties and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-component reaction known as the Hantzsch synthesis. This method combines an aldehyde, a β-ketoester, and an ammonium acetate in a one-pot reaction. The reaction is often carried out under reflux conditions in ethanol, with the use of catalysts such as magnesium ferrite nanoparticles to enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker, influencing cellular processes.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The compound exerts its effects primarily through its interaction with calcium channels. By blocking these channels, it can modulate calcium influx into cells, affecting various physiological processes. This mechanism is particularly relevant in its potential use as an anti-inflammatory and analgesic agent, where it inhibits the release of pro-inflammatory mediators .
Comparison with Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its use in treating hypertension and angina.
Felodipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness: Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxycarbonyl and hydroxyphenyl groups enhances its potential therapeutic applications, making it a valuable compound for further research .
Properties
IUPAC Name |
dimethyl 1-(4-ethoxycarbonylphenyl)-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7/c1-4-32-22(27)15-8-10-17(11-9-15)25-13-19(23(28)30-2)21(20(14-25)24(29)31-3)16-6-5-7-18(26)12-16/h5-14,21,26H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYNERLVQXOGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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